2-(4-Bromophenyl)-5-butylpyridine
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Overview
Description
The compound “2-(4-Bromophenyl)-5-butylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure analysis would involve techniques such as NMR, IR, and mass spectrometry. These techniques would provide information about the functional groups, molecular weight, and structural features of the compound .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the pyridine ring and the bromophenyl group. The bromine atom is a good leaving group, which could make the compound reactive in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally .Scientific Research Applications
Synthesis and Metal Complexation
Efficient synthetic routes have been developed for brominated bipyridines and bipyrimidines, which are crucial for preparing metal-complexing molecular rods. For instance, a method for synthesizing 5-bromo-2,2'-bipyridine and its derivatives via Stille coupling has been reported, yielding products that are essential for constructing metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis and material science (Schwab, Fleischer, & Michl, 2002).
Catalysis
Copper-catalyzed amination of aryl halides, including bromopyridines, has been shown to proceed with excellent yield under mild conditions, highlighting its utility in synthesizing aminopyridines. This protocol demonstrates the importance of bromopyridines in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Electrocatalytic Applications
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, achieving high yield and selectivity. This research highlights the potential of using bromopyridines in electrochemical synthesis processes, contributing to the development of greener synthetic methodologies (Feng, Huang, Liu, & Wang, 2010).
Luminescent Materials
Research on luminescent bis-terpyridyl iridium complexes, where bromo-functionalised bis-terpyridyl ligands were elaborated via Suzuki cross-coupling, shows the potential of bromopyridines in creating materials with desirable photophysical properties. These materials have applications in organic electronics and sensing due to their long-lived yellow emission in solution (Leslie, Batsanov, Howard, & Williams, 2004).
Anion Sensing and Metal Ion Binding
Studies on extending π-conjugation of triarylborons with a 2,2'-bipyridine (bpy) core have shown significant donor-acceptor geometry effects on luminescence, anion sensing, and metal ion binding. These molecules, functionalized with either boron or nitrogen-containing phenyl groups, demonstrate diverse responses to fluoride and zinc ions, indicating their potential in developing sensitive and selective sensors for environmental and biological applications (Sun & Wang, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-bromophenyl)-5-butylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN/c1-2-3-4-12-5-10-15(17-11-12)13-6-8-14(16)9-7-13/h5-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMLKSKGNAPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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